Cas no 687562-89-6 (2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one)

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one structure
687562-89-6 structure
Product name:2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
CAS No:687562-89-6
MF:C19H14ClFN2OS2
Molecular Weight:404.908664226532
CID:5853787
PubChem ID:2155415

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 2-((2-chlorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
    • Thieno[3,2-d]pyrimidin-4(3H)-one, 2-[[(2-chlorophenyl)methyl]thio]-3-(4-fluorophenyl)-6,7-dihydro-
    • 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
    • F0579-0598
    • 687562-89-6
    • 2-[(2-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
    • EU-0088962
    • AKOS024585066
    • インチ: 1S/C19H14ClFN2OS2/c20-15-4-2-1-3-12(15)11-26-19-22-16-9-10-25-17(16)18(24)23(19)14-7-5-13(21)6-8-14/h1-8H,9-11H2
    • InChIKey: NIBKAAMSYVSHTM-UHFFFAOYSA-N
    • SMILES: C1(SCC2=CC=CC=C2Cl)N(C2=CC=C(F)C=C2)C(=O)C2SCCC=2N=1

計算された属性

  • 精确分子量: 404.0220113g/mol
  • 同位素质量: 404.0220113g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 619
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.9
  • トポロジー分子極性表面積: 83.3Ų

じっけんとくせい

  • 密度みつど: 1.45±0.1 g/cm3(Predicted)
  • Boiling Point: 563.6±60.0 °C(Predicted)
  • 酸度系数(pKa): -0.74±0.20(Predicted)

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0579-0598-15mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
687562-89-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0579-0598-10mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
687562-89-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0579-0598-5μmol
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
687562-89-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0579-0598-2μmol
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
687562-89-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0579-0598-3mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
687562-89-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0579-0598-4mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
687562-89-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0579-0598-30mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
687562-89-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0579-0598-40mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
687562-89-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0579-0598-75mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
687562-89-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0579-0598-100mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
687562-89-6 90%+
100mg
$248.0 2023-05-17

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one 関連文献

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-oneに関する追加情報

Comprehensive Analysis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS No. 687562-89-6)

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS No. 687562-89-6) is a structurally complex heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique thieno[3,2-d]pyrimidin-4-one core, combined with 2-chlorophenyl and 4-fluorophenyl substituents, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in drug discovery and precision medicine.

One of the most searched questions about this compound revolves around its synthetic pathways and biological activity. Recent studies suggest that the sulfanyl linkage in the molecule enhances its binding affinity to specific protein targets, a feature highly sought after in the development of small-molecule therapeutics. The presence of both chloro and fluoro substituents further modulates its electronic properties, influencing its pharmacokinetics and metabolic stability—a hot topic in modern medicinal chemistry.

From an industrial perspective, 687562-89-6 is often discussed in the context of green chemistry and sustainable synthesis. With growing environmental concerns, researchers are exploring catalytic methods to produce this compound with minimal waste. Its thienopyrimidine scaffold is also being investigated for applications in organic electronics, particularly in the design of novel semiconductors—a field gaining traction due to the demand for flexible and wearable devices.

Analytical characterization of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves advanced techniques like NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm its structural integrity and purity, critical for regulatory compliance in pharmaceutical applications. The compound’s solubility and stability under various conditions are also frequently studied, as these factors directly impact its formulation and delivery.

In the realm of computational chemistry, molecular docking simulations have revealed that the thieno[3,2-d]pyrimidin-4-one moiety interacts favorably with ATP-binding sites in kinases. This has spurred interest in its potential as a cancer therapeutic, especially given the rise of targeted therapies in oncology. Additionally, its fluorophenyl group is often highlighted in discussions about bioisosteric replacements, a strategy widely used to optimize drug candidates.

The safety profile of CAS No. 687562-89-6 is another area of active investigation. While not classified as hazardous, thorough toxicological studies are essential to ensure its suitability for human or veterinary use. Recent publications have focused on its metabolic pathways and potential drug-drug interactions, addressing common queries from the pharmaceutical community.

As the demand for specialty chemicals grows, 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one stands out for its versatility. Whether in drug discovery, materials science, or agrochemical innovation, its multifaceted properties continue to inspire cutting-edge research. Future directions may include exploring its polypharmacology or derivatization to enhance its selectivity for specific biological targets.

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